4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine

pKa prediction basicity regioisomer comparison

Avoid erroneous SAR conclusions from using N-methyl or unsubstituted triazole analogs. This compound provides the defined cyclopropylmethyl-bearing scaffold required for accurate kinase, GPCR, and CYP modulator programs. Key differentiation includes: (1) Quantifiable conformational flexibility (3 rotatable bonds) for induced-fit binding studies versus rigid analogs. (2) A predicted pKa of 9.85, favoring target salt-bridge interactions distinct from the 3-piperidine regioisomer. (3) Supplied as free base (≥95% purity), eliminating the neutralization step required for dihydrochloride salts and saving synthetic effort.

Molecular Formula C11H18N4
Molecular Weight 206.29 g/mol
CAS No. 1955514-36-9
Cat. No. B1458659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine
CAS1955514-36-9
Molecular FormulaC11H18N4
Molecular Weight206.29 g/mol
Structural Identifiers
SMILESC1CC1CN2C=NN=C2C3CCNCC3
InChIInChI=1S/C11H18N4/c1-2-9(1)7-15-8-13-14-11(15)10-3-5-12-6-4-10/h8-10,12H,1-7H2
InChIKeyHURBZETWYQJZAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine Physicochemical Profile


4-(4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine (CAS 1955514-36-9) belongs to the class of 1,2,4-triazol-3-yl-piperidine scaffolds widely employed in medicinal chemistry for kinase, protease, CYP, and GPCR target programs [1]. The compound carries a basic piperidine nitrogen (predicted pKa 9.85 ± 0.10) and a triazole core bearing an N-cyclopropylmethyl substituent, producing a molecular framework with 206.29 g/mol molecular weight, three rotatable bonds, a predicted XLogP of 0.3, and a topological polar surface area (TPSA) of 42.7 Ų . These computed parameters differentiate it from smaller N-methyl and unsubstituted triazole analogs and position it as a distinct intermediate for parallel SAR campaigns.

Basic piperidine scaffold for acidic-residue enzyme studies
N-Cyclopropylmethyl substituent enables conformational SAR exploration
Free-base form supports direct coupling without neutralization

Differentiation from Simpler Triazolylpiperidine Analogs


The cyclopropylmethyl group installed on the triazole N4 position alters the steric bulk, lipophilicity (ΔXLogP ≈ 0.7 vs. the N-methyl analog), basicity (ΔpKa ≈ 0.45 vs. the 3-piperidine regioisomer), and conformational freedom (3 vs. 1 rotatable bond relative to the N-methyl scaffold). These differences are not cosmetic; they directly affect ligand-receptor complementarity, CYP inhibition profiles, and the compound's utility as a synthetic intermediate for late-stage diversification [1]. Procuring a simpler 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine or the unsubstituted 4-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride when a cyclopropylmethyl-bearing scaffold is required would generate erroneous SAR conclusions and waste downstream optimization resources.

Regioisomer basicity shift
3-Piperidine regioisomer exhibits lower basicity, which may alter protonation-dependent binding at acidic residues compared to the 4-piperidine target.
Conformational restriction with N-methyl analog
The rigid N-methyl scaffold (1 rotatable bond) cannot replicate the conformational sampling of the cyclopropylmethyl derivative, risking misleading SAR in flexible pockets.
Commercial form mismatch
Parent triazole scaffold is predominantly supplied as dihydrochloride salt, requiring neutralization; direct substitution may add synthetic steps and variability.

Quantitative Evidence Against Four Closest Structural Analogs


Piperidine pKa and Basicity Comparison

The predicted pKa of the piperidine nitrogen in 4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine is 9.85 ± 0.10, whereas the 3-piperidine regioisomer 3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine (CAS 1955547-90-6) exhibits a predicted pKa of 9.40 ± 0.10 . The ΔpKa of 0.45 corresponds to a difference in the fraction protonated at physiological pH of approximately 2.5 percentage points, sufficient to alter binding to negatively charged residues in enzyme active sites.

Piperidine pKa Comparison
Data to verify
Target pKa = 9.85 ± 0.10 Comparator (3-piperidine) pKa = 9.40 ± 0.10 ΔpKa = 0.45 (target more basic)
Basicity difference may influence salt-bridge formation at acidic binding pockets.
Predicted values; experimental confirmation recommended.
pKa prediction basicity regioisomer comparison salt formation

Rotatable Bond Count and Conformational Flexibility

4-(4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine possesses three rotatable bonds (cyclopropylmethyl-CH₂, triazole-piperidine C–C, and the piperidine ring itself) compared to a single rotatable bond (triazole-piperidine C–C only) for the N-methyl analog 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 297172-18-0) [1]. The additional two rotatable bonds increase the number of accessible solution conformations, which directly affects ligand pre-organization, entropic penalties upon binding, and the ability to probe different sub-pockets during SAR exploration.

Rotatable Bond Count
Data to verify
Target: 3 rotatable bonds N-Methyl analog: 1 rotatable bond 3× conformational flexibility
Supports exploration of induced-fit binding hypotheses in flexible enzyme pockets.
Computed property; verify experimentally.
rotatable bonds conformational entropy ligand flexibility SAR diversification

Molecular Weight and Commercial Form Differentiation

The target compound has molecular formula C11H18N4 and exact mass 206.1531466 g/mol . The closest methylene-homologated analog 4-{[4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine (CAS 1623079-28-6) has formula C12H20N4 and molecular weight 220.31 g/mol . The unsubstituted parent scaffold 4-(4H-1,2,4-triazol-3-yl)piperidine (CAS 1401425-75-9) is predominantly supplied as a dihydrochloride salt with molecular weight 225.12 g/mol for the salt form , requiring a neutralization step before use in amide coupling or reductive amination reactions. The target compound is supplied as the free base (typical purity ≥95%), eliminating the need for pre-reaction neutralization.

Molecular Weight & Form
Specification review
Target: C11H18N4, 206.29 g/mol, free base Parent scaffold: dihydrochloride salt, MW 225.12 g/mol
Free base eliminates neutralization step required for salt forms, simplifying coupling workflows.
Supplier listings confirm free-base form; verify lot certification.
molecular weight formula differentiation salt form procurement quality

Lipophilicity and Blood-Brain Barrier Permeability Potential

The computed XLogP of 4-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine is 0.3, compared to -0.4 for the N-methyl analog 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine [1]. This ΔXLogP of 0.7 log units represents a approximately 5-fold increase in the octanol-water partition coefficient, shifting the compound from the 'hydrophilic' toward the 'moderately lipophilic' range associated with improved passive membrane permeability. Both compounds share an identical TPSA of 42.7 Ų, meaning the lipophilicity difference is solely driven by the N-substituent without altering hydrogen-bonding capacity.

Lipophilicity Shift
Reported
Target XLogP = 0.3 N-Methyl XLogP = -0.4 ΔXLogP = +0.7; TPSA identical 42.7 Ų
Increased lipophilicity may support passive membrane permeability research without altering hydrogen-bonding capacity.
Computed partition coefficient; experimental logP/D may differ.
lipophilicity XLogP blood-brain barrier permeability ADME prediction

High-Value Application Scenarios for This Building Block


pKa-Matched Amine Scaffolds for Acidic Residue Engagement

The predicted pKa of 9.85 places the piperidine nitrogen in a protonation state that favors salt-bridge interactions with aspartate or glutamate residues in enzyme active sites at physiological pH. Researchers exploring PrCP (prolylcarboxypeptidase) inhibitors [1], renin inhibitors, or CYP3A4 modulators [2] can use this compound as a pKa-defined building block, avoiding the 3-piperidine regioisomer (pKa 9.40) which would alter the protonation equilibrium at the target interface.

CNS Penetrant Lead Optimization with Favorable TPSA

With XLogP = 0.3 and TPSA = 42.7 Ų, the compound falls within the favorable CNS drug-like space (XLogP 1–3, TPSA < 90 Ų for oral absorption; TPSA < 70 Ų for brain penetration). It offers a measurable lipophilicity advantage (ΔXLogP +0.7) over the N-methyl analog (XLogP -0.4) without altering TPSA, making it suitable for programs targeting GPCRs, ion channels, or neurotransmitter transporters where passive blood-brain barrier penetration is critical.

Conformationally Flexible Probe for Induced-Fit Binding

The three rotatable bonds of the cyclopropylmethyl-substituted scaffold provide greater conformational entropy than the rigid N-methyl analog (1 rotatable bond), enabling medicinal chemists to explore induced-fit binding hypotheses in kinases, nuclear receptors, or allosteric enzyme pockets. This flexibility is quantifiable (3× vs. N-methyl) and reproducible across batches, ensuring consistent SAR data when the same CAS number is procured.

Ready-to-Use Free-Base Intermediate for Direct Coupling

Unlike the parent 4-(4H-1,2,4-triazol-3-yl)piperidine scaffold, which is commercially supplied predominantly as a dihydrochloride salt requiring neutralization before N-acylation or reductive amination, this compound is supplied as the free base at ≥95% purity from multiple vendors [3], saving one synthetic step and avoiding potential racemization or degradation associated with salt neutralization procedures.

Application
Selection Property
Validation Focus
Acidic-residue-targeted enzyme studies
High-basicity piperidine scaffold
Salt-bridge formation at catalytic sites
CNS target permeability research
Moderate lipophilicity, low TPSA
Passive membrane diffusion potential
Induced-fit binding hypothesis exploration
Conformationally flexible scaffold
SAR consistency across rotameric states
Direct coupling synthesis workflows
Free-base form (no neutralization)
Lot-to-lot consistency for amide coupling
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